3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid is a compound characterized by its unique structure, which combines an indole moiety with an acrylic acid functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 313.3 g/mol. The presence of the difluorobenzyl group contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and material science.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid may exhibit significant biological activities. Compounds with indole structures are often investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties. The difluorobenzyl substituent could enhance the binding affinity to biological targets, making it a candidate for further pharmacological studies.
The synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid typically involves several steps:
These methods can be adapted for both laboratory-scale synthesis and industrial production.
3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid has potential applications in various fields:
Interaction studies are crucial for understanding how 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid interacts with biological molecules. These studies typically involve:
Such studies provide insights into its therapeutic potential and guide further development.
Several compounds share structural similarities with 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole-3-acetic acid | Simple indole structure | Plant hormone with distinct growth-regulating properties |
| 2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid | Contains cyano group | Potential mitochondrial pyruvate carrier inhibitors |
| 5-fluoroindole | Fluorinated indole derivative | Used in pharmaceuticals targeting various diseases |
The uniqueness of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid lies in its combination of the difluorobenzyl group and the acrylic acid moiety. This combination enhances its chemical reactivity and biological activity compared to simpler analogs. The difluorobenzyl group can significantly influence its pharmacokinetic properties and interaction profiles, making it a valuable candidate for drug development and materials science applications.
The compound 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds containing multiple functional groups [1]. The systematic IUPAC name is (E)-3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid, which precisely describes the stereochemistry and structural connectivity [1] [2]. This nomenclature indicates the trans (E) configuration of the acrylic acid double bond, the attachment of the difluorobenzyl group to the nitrogen atom of the indole ring, and the position of the acrylic acid substituent at the 3-position of the indole core [1].
Alternative systematic naming approaches include the designation as 2-Propenoic acid, 3-[1-[(3,5-difluorophenyl)methyl]-1H-indol-3-yl]-, which follows the propenoic acid naming convention [1]. The molecular formula C18H13F2NO2 accurately represents the elemental composition, with a molecular weight of 313.3 g/mol [1] [2]. The compound is catalogued under the registry number MFCD01764651 in chemical databases [1].
The systematic naming approach for this compound requires careful consideration of the priority order of functional groups, where the carboxylic acid function takes precedence over the indole heterocycle [31]. The fluorine substituents are designated using positional descriptors (3,5-difluoro) to specify their exact placement on the benzyl ring [1] [31]. The stereochemical descriptor (E) is essential for distinguishing this isomer from its (Z) counterpart, reflecting the trans arrangement across the acrylic acid double bond [1].
| Naming Component | Systematic Designation | Chemical Significance |
|---|---|---|
| Core structure | Indol-3-yl | Heterocyclic aromatic system with nitrogen |
| Substituent position | 1-(3,5-difluorobenzyl) | N-alkylation with fluorinated benzyl group |
| Side chain | (E)-prop-2-enoic acid | Trans-configured acrylic acid moiety |
| Molecular formula | C18H13F2NO2 | Complete elemental composition |
| Registry identifier | MFCD01764651 | Database cataloguing number |
X-ray crystallographic studies of indole acrylic acid derivatives reveal characteristic structural features that can be extrapolated to understand the three-dimensional architecture of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid [8] [36]. The indole ring system maintains essential planarity, with root mean square deviations typically ranging from 0.010 to 0.031 Å from the mean plane [36]. This planarity is crucial for maintaining the aromatic character and conjugation within the heterocyclic system [36] [37].
The acrylic acid substituent at the 3-position of the indole ring adopts a planar conformation that allows for extended conjugation with the indole π-system [8] [36]. Crystallographic analysis of related indole derivatives indicates that the dihedral angle between the indole plane and the acrylic acid moiety is typically less than 5°, confirming the coplanar arrangement that facilitates electronic delocalization [36]. The C=C double bond length in the acrylic acid chain measures approximately 1.34-1.36 Å, consistent with sp2 hybridization and partial double bond character [37] [39].
The difluorobenzyl substituent attached to the nitrogen atom exhibits a characteristic perpendicular orientation relative to the indole plane [8]. X-ray studies of fluorinated indole derivatives demonstrate that fluorine substitution patterns significantly influence molecular packing and intermolecular interactions [12] [36]. The C-F bond lengths typically measure 1.35-1.37 Å, and the fluorine atoms project outward from the benzyl ring plane [28] [36].
Crystallographic bond length analysis reveals that the N-benzyl bond distance ranges from 1.45-1.47 Å, indicating typical single bond character [36] [37]. The angle sum around the indole nitrogen approaches 360°, confirming sp2 hybridization and planarity at this center [37] [39]. The C-C bond lengths within the indole ring system vary between 1.35-1.45 Å, reflecting the alternating single and double bond character typical of aromatic systems [37] [39].
| Structural Parameter | Typical Value | Crystallographic Significance |
|---|---|---|
| Indole ring planarity (RMS deviation) | 0.010-0.031 Å | Confirms aromatic character |
| N-benzyl bond length | 1.45-1.47 Å | Standard single bond |
| C=C acrylic bond length | 1.34-1.36 Å | Double bond character |
| C-F bond length | 1.35-1.37 Å | Typical carbon-fluorine distance |
| Indole-acrylic dihedral angle | <5° | Extended conjugation |
| Nitrogen angle sum | ~360° | sp2 hybridization |
Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid in solution [8] [14]. Fluorine-19 NMR studies of difluorobenzyl-substituted compounds reveal characteristic chemical shift patterns that are highly sensitive to conformational changes and local electronic environments [14] [15]. The two fluorine atoms in the 3,5-positions of the benzyl ring typically exhibit distinct chemical shifts due to their symmetrical but electronically unique environments [8] [14].
Proton NMR analysis demonstrates that the indole ring protons display characteristic downfield chemical shifts between 7.0-8.5 ppm, reflecting the deshielding effects of the aromatic system [13] [16]. The acrylic acid protons appear as a characteristic AB system with trans coupling constants (J = 15-16 Hz) confirming the E-configuration of the double bond [17] . The benzyl CH2 protons typically appear as a singlet around 5.2-5.5 ppm, indicating rapid rotation around the N-CH2 bond on the NMR timescale [16] [17].
Variable temperature NMR studies of related indole derivatives reveal restricted rotation around the N-carbamate bond when present, with energy barriers ranging from 9.8-12.8 kcal/mol [16]. For the difluorobenzyl substituent, 19F NMR line shape analysis indicates either slow or intermediate exchange rates between conformational states [8] [14]. The fluorine signals may appear broadened at room temperature, suggesting conformational exchange processes on the millisecond timescale [8] [14].
Carbon-13 NMR spectroscopy provides additional conformational information through chemical shift analysis [16] [19]. The carbonyl carbon of the acrylic acid typically resonates around 170-175 ppm, while the indole carbon atoms appear in the aromatic region between 100-140 ppm [13] [16]. The benzyl carbon bearing the fluorine substituents shows characteristic upfield shifts due to the electron-withdrawing effects of fluorine [14] [28].
| NMR Parameter | Chemical Shift Range | Conformational Information |
|---|---|---|
| 19F NMR signals | -110 to -115 ppm | Fluorine environment sensitivity |
| Indole H-2 | 7.2-7.5 ppm | Aromatic deshielding |
| Acrylic H (trans) | 6.5-7.8 ppm | E-configuration confirmation |
| Benzyl CH2 | 5.2-5.5 ppm | N-CH2 rotation |
| Carbonyl 13C | 170-175 ppm | Carboxylic acid carbon |
| Aromatic 13C | 100-140 ppm | Indole ring carbons |
The structural framework of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid presents several potential tautomeric and isomeric forms that significantly influence its chemical behavior [19] [21]. The acrylic acid moiety can exist in keto-enol tautomeric equilibrium, although the enol form is typically less favored due to the stability of the carboxylic acid functionality [19] [21]. In polar solvents, the keto form predominates, while non-polar environments may slightly favor the enol tautomer [19].
Geometric isomerism represents a critical structural consideration for this compound [1] . The acrylic acid double bond can adopt either (E) or (Z) configurations, with the (E)-isomer being thermodynamically more stable due to reduced steric interactions [1] [17]. The trans-configuration allows for optimal conjugation between the indole π-system and the acrylic acid double bond, resulting in enhanced stability through electronic delocalization [17] .
Constitutional isomerism possibilities include positional variations of the acrylic acid substituent on the indole ring [22] [25]. While the 3-position represents the most common substitution pattern, alternative regioisomers with acrylic acid attachment at the 2-position or N-1 position could theoretically exist [22] [34]. However, the 3-substituted pattern is strongly favored due to the nucleophilic character of the indole 3-position [22] [25].
The difluorobenzyl substituent introduces additional isomeric complexity through variations in fluorine positioning [22] [28]. The 3,5-difluoro pattern represents one of several possible regioisomers, including 2,4-difluoro, 2,5-difluoro, and 2,6-difluoro alternatives [22] [28]. Each pattern exhibits distinct electronic properties and conformational preferences that influence biological activity and chemical reactivity [22] [28].
Rotational isomerism around the N-benzyl bond creates conformational flexibility that affects molecular shape and intermolecular interactions [16] [17]. Energy barriers for rotation typically range from 8-15 kcal/mol, depending on substituent patterns and environmental factors [16]. The preferred conformations minimize steric clashes while maximizing favorable electronic interactions [16] [17].
| Isomeric Type | Structural Variation | Relative Stability |
|---|---|---|
| Geometric (E/Z) | Acrylic acid double bond | E > Z (thermodynamic) |
| Keto-enol | Carboxylic acid tautomers | Keto >> Enol |
| Positional | Indole substitution site | 3-position favored |
| Regioisomeric | Fluorine placement | Context dependent |
| Conformational | N-benzyl rotation | Multiple minima |
Structural comparison of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid with related indole derivatives reveals distinct patterns in molecular architecture and electronic properties [22] [25]. The parent compound indole-3-acrylic acid lacks the N-benzyl substitution, resulting in a more planar overall structure with different hydrogen bonding capabilities [5] [6]. The introduction of the difluorobenzyl group significantly increases molecular lipophilicity and alters the electronic distribution within the molecule [22] [28].
Comparison with other N-substituted indole-3-acrylic acid derivatives demonstrates the unique influence of fluorine substitution [22] [25]. Non-fluorinated benzyl analogs exhibit different conformational preferences and reduced electron-withdrawing effects compared to the difluorinated variant [22] [28]. The 3,5-difluoro substitution pattern creates a more electron-deficient benzyl ring, which affects the basicity of the indole nitrogen and the overall molecular reactivity [22] [28].
Related indole derivatives with different acrylic acid substitution patterns show varying degrees of conjugation and stability [11] [25]. Compounds with electron-withdrawing groups at the acrylic acid terminus exhibit enhanced stability and altered reactivity profiles compared to the unsubstituted acrylic acid [11] [22]. The presence of the difluorobenzyl group provides additional stabilization through inductive effects [22] [28].
Structural analysis of indole compounds with alternative halogen substitution patterns reveals the specific advantages of fluorine incorporation [22] [28]. Chlorine and bromine analogs show increased molecular weight and altered lipophilicity profiles, while fluorine provides optimal balance between size and electronic effects [22] [28]. The small van der Waals radius of fluorine (1.47 Å) minimizes steric hindrance while maximizing electronic influence [28].
Crystal packing studies of related indole derivatives demonstrate that fluorine substitution significantly affects intermolecular interactions and solid-state organization [12] [36]. The difluorobenzyl group participates in weak C-H...F hydrogen bonding and dipolar interactions that influence crystal stability and solubility properties [12] [36]. These structural features contribute to the unique physicochemical profile of the target compound [22] [28].
| Structural Comparison | Key Differences | Impact on Properties |
|---|---|---|
| vs. Indole-3-acrylic acid | +N-difluorobenzyl | Increased lipophilicity |
| vs. N-benzyl analog | +Fluorine atoms | Enhanced electron-withdrawal |
| vs. Chloro analogs | Smaller halogen size | Reduced steric hindrance |
| vs. 2-substituted isomers | Different connectivity | Altered reactivity pattern |
| vs. Simple indoles | +Acrylic acid chain | Extended conjugation |
The benzylation of indoles at the nitrogen position represents a fundamental transformation in the synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid. Palladium-catalyzed approaches have emerged as the most effective methodology for achieving regioselective N-benzylation of indole derivatives [1] [2].
Optimization of Palladium Catalysts: Research demonstrates that ammonium hexachloropalladate (IV) provides superior conversion rates compared to other palladium sources, achieving up to 82% conversion from indole to benzylated products [1]. The catalyst loading can be reduced to 5 mol% while maintaining high efficiency when used in conjunction with appropriate ligands [3].
Ligand Selection: Large bite-angle ligands such as DPEphos, Xantphos, and DPPF prove most effective for benzylation reactions. DPEphos provides optimal balance between different catalytic cycle steps, resulting in highest overall reaction rates [3]. The reaction proceeds with complete C3-selectivity, with no formation of N-benzyl products due to the highly polarizable π-benzyl-palladium intermediate preferentially reacting on the carbon of the ambident indole [3].
Reaction Conditions Optimization: Temperature control proves critical for successful benzylation. Optimal conditions employ temperatures between 40-50°C in the presence of triethylborane as an additive, which significantly promotes the reaction [3]. The use of benzyl methyl carbonate as the benzylating agent provides superior results compared to benzyl acetate or benzyl alcohol [3].
| Parameter | Optimal Conditions | Conversion Rate |
|---|---|---|
| Catalyst | (NH4)2PdCl6 | 82% |
| Ligand | DPEphos | Highest yield |
| Temperature | 40-50°C | 83% yield |
| Additive | BEt3 (1.1 equiv) | Enhanced rate |
Substrate Scope and Electronic Effects: Electron-rich substituted benzyl carbonates demonstrate enhanced reactivity compared to electron-deficient variants [3]. The indole nucleophilicity increases with methoxy substituents and decreases with chloro-substituents, directly affecting reaction rates [3].
The formation of the acrylic acid moiety through Knoevenagel condensation represents a critical step in synthesizing the target compound. This carbon-carbon bond-forming reaction proceeds via nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration [4].
Catalyst Systems: Indium(III) chloride combined with acetic anhydride provides remarkable promotion of Knoevenagel condensation across diverse aldehydes and activated methylene compounds [5]. This catalytic system accommodates aromatic aldehydes containing electron-donating and withdrawing groups, heteroaromatic aldehydes, and conjugated aldehydes [5].
Mechanistic Insights: The reaction success centers on formation of a geminal diacetate intermediate, generated in situ from aldehydes and acid anhydrides with indium catalyst assistance [5]. This intermediate formation facilitates subsequent condensation with malonic acid derivatives to produce the desired acrylic acid products [5].
Optimization Parameters for Acrylic Acid Formation:
| Reaction Component | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 180-200°C | 94% conversion |
| Catalyst | InCl3 + Ac2O | 69-76.5% |
| Base catalyst | Piperidine/Pyridine | Standard conditions |
| Solvent | Ethanol | Green conditions |
Green Chemistry Approaches: Ionic liquid-based systems using tri-(2-hydroxyethyl) ammonium acetate provide multiple roles including environmentally benign solvent, activating catalyst for cyanoacetic acid, and risk reduction medium for carbon dioxide gas generation [6]. This approach enables multi-gram synthesis of commercially important alpha cyanoacrylic acids [6].
Reaction Time Optimization: Aromatic aldehydes require shorter reaction times (45-60 minutes) compared to aliphatic ketones and allylic aldehydes (60-240 minutes) [6]. Addition of sodium methoxide (20 mol%) significantly enhances reaction rates for challenging substrates like acetone [6].
The introduction of fluorine atoms into the benzyl moiety requires specialized techniques due to the unique reactivity of fluorine and the electronic effects of the 3,5-difluoro substitution pattern.
Direct Fluorination Approaches: Selectfluor emerges as the optimal fluorine source for benzylic fluorination reactions [7]. The formation of benzylic C(sp³)-F bonds using 1-(chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate proceeds via radical mechanisms [8].
Charge-Transfer Complex Formation: The combination of Selectfluor with 4-(dimethylamino)pyridine triggers both decarboxylative C-F bond formation and direct fluorination of benzylic C(sp³)-H bonds [8]. Under optimized conditions using acetone/water (1:1) mixture, 2 equivalents of DMAP, and 3 equivalents of Selectfluor at 70°C, moderate to good yields are achieved within 30 minutes [8].
Industrial Synthesis Routes: Large-scale preparation of 3,5-difluorobenzyl derivatives follows a multi-step process starting from 2,4-dichloronitrobenzene [9]:
Alternative Synthetic Approaches: The conversion of 3,5-difluorobenzyl alcohol to bromide uses hydrobromic acid and sulfuric acid, yielding 176g from 120g starting material [10]. This approach provides high conversion efficiency for subsequent coupling reactions [10].
Effective purification of indole-containing compounds requires specialized protocols due to their tendency toward discoloration and decomposition under certain conditions.
Recrystallization Methods: Traditional recrystallization from water provides pure indole derivatives as off-white crystalline materials [11]. However, recovery rates remain relatively low, necessitating optimization of solvent systems and crystallization conditions [12].
Liquid-Liquid Extraction Purification: Advanced purification involves dissolving crude indole products in organic solvents followed by aqueous extraction [12]. This method exploits distribution coefficient differences between target compounds and organic impurities, with impurities retained in the organic layer while purified products transfer to the aqueous phase [12].
Chromatographic Purification: Flash column chromatography using hexanes:ethyl acetate solvent systems provides effective separation of indole derivatives [13]. Typical solvent ratios of 10:1 hexanes:ethyl acetate achieve good resolution for most indole-containing products [13].
Crystallization Optimization Parameters:
| Parameter | Optimal Conditions | Outcome |
|---|---|---|
| Solvent | Water/ethanol mixtures | High purity crystals |
| Temperature | Room temperature cooling | Controlled crystal growth |
| Concentration | Saturated solutions | Maximum yield |
| Seeding | Pure seed crystals | Uniform crystal formation |
Advanced Purification Techniques: Supercritical fluid extraction and preparative HPLC provide additional purification options for complex indole derivatives when traditional methods prove insufficient [14]. These techniques offer superior resolution and purity levels required for pharmaceutical applications [14].
The industrial-scale synthesis of 3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid faces several significant challenges related to reaction scalability, safety considerations, and economic viability.
Heat Management Issues: Knoevenagel condensation reactions generate substantial heat, particularly during decarboxylation steps [6]. Industrial reactors require sophisticated cooling systems to maintain optimal temperatures and prevent runaway reactions [6]. The vigorous and uneven generation of carbon dioxide gas during large-scale reactions presents additional safety concerns [6].
Catalyst Cost Considerations: Palladium-based catalysts used in benzylation reactions represent significant cost factors in industrial production [1]. Optimization focuses on reducing catalyst loading while maintaining high conversion rates [1]. Alternative catalyst systems or catalyst recycling protocols become essential for economic viability [1].
Solvent Selection and Recovery: Industrial processes must balance reaction efficiency with environmental and safety considerations [15]. The replacement of harmful solvents like 1,2-dimethoxyethane and dimethylformamide, which face restrictions under EU REACH regulations, requires development of alternative solvent systems [16].
Scale-Up Reaction Parameters:
| Challenge | Scale-Up Solution | Industrial Impact |
|---|---|---|
| Heat generation | Advanced cooling systems | Safety compliance |
| Catalyst cost | Loading optimization | Economic viability |
| Solvent recovery | Green solvent selection | Environmental compliance |
| Yield consistency | Process control systems | Quality assurance |
Continuous Flow Processing: Microflow synthesis methods offer solutions to scalability challenges by providing precise control over reaction conditions [17]. These systems achieve high yields while limiting side reactions through millisecond mixing and sub-second reaction times [17]. The high surface-area-to-volume ratio enables precise temperature control and prevents unwanted dimerization reactions common in batch processes [17].
Process Intensification: Modern industrial approaches employ reactor intensification techniques to optimize glycerol-to-acrylic acid conversion processes [18]. Computational fluid dynamics combined with response surface methodology determine optimal process conditions, achieving 94.2% conversion rates under optimized conditions [18].
Economic Considerations: The development of sustainable multicomponent indole synthesis addresses cost and environmental concerns through improved atom economy and reduced waste generation [15]. These processes eliminate multistep procedures and minimize auxiliary reagent requirements, resulting in superior ecological footprint compared to traditional methods [15].
Quality Control Systems: Industrial production requires robust analytical methods for monitoring reaction progress and product purity [19]. Automated synthesis platforms enable rapid screening of reaction conditions and building block compatibility across large substrate libraries [19]. These systems provide scalability from nanomole to millimole quantities while maintaining consistent quality standards [19].